molecular formula C22H19N5O2S2 B2764667 N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892733-85-6

N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2764667
CAS No.: 892733-85-6
M. Wt: 449.55
InChI Key: OPYCRJKEZFTNQE-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine family, characterized by a fused tricyclic core with a sulfonyl (tosyl) group at position 3 and a 2,4-dimethylphenyl substituent at position 4.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-13-4-7-16(8-5-13)31(28,29)22-21-24-20(23-17-9-6-14(2)12-15(17)3)19-18(10-11-30-19)27(21)26-25-22/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYCRJKEZFTNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 318.39 g/mol
  • IUPAC Name : this compound

The compound features a thieno-triazole core structure that is often associated with various pharmacological activities.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against various bacterial strains.
  • Anticancer Activity : Research suggests that the compound may induce apoptosis in cancer cells through the activation of caspases.

Biological Activity Data

A summary of the biological activities and findings related to this compound is presented in the following table:

Activity Type Target/Organism Effect Reference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
Escherichia coliModerate growth inhibition
Pseudomonas aeruginosaMinimal growth inhibition
AnticancerVarious cancer cell linesInduction of apoptosis
Enzymatic InhibitionSpecific kinasesInhibition of phosphorylation

1. Antimicrobial Activity Study

In a study assessing the antimicrobial properties of thieno[2,3-e][1,2,3]triazolo derivatives including this compound against common pathogens such as Staphylococcus aureus and Escherichia coli, results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics like ampicillin. The broth microdilution method was employed to determine minimum inhibitory concentrations (MICs), revealing promising results for further development as an antimicrobial agent .

2. Anticancer Mechanism Exploration

Another investigation focused on the anticancer potential of this compound against various cancer cell lines. The results demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways leading to apoptosis. This suggests a potential role for this compound in cancer therapeutics .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound's structure allows it to interact with various cellular pathways involved in cancer proliferation. It has been shown to inhibit key enzymes that are crucial for tumor growth and survival.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Broad-Spectrum Activity : It exhibits activity against a range of pathogens including bacteria and fungi. The presence of the tosyl group likely contributes to its ability to penetrate microbial membranes.
  • Research Findings : Studies have reported that modifications to the thieno-triazole framework enhance its efficacy against resistant strains of bacteria .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Thieno-Triazole Core : Initial reactions focus on constructing the thieno-triazole core through cyclization techniques involving appropriate precursors.
  • Tosylation : The introduction of the tosyl group is achieved via sulfonation reactions that enhance the compound's stability and reactivity.
  • Final Amine Formation : The final step involves amination reactions to yield the target compound.

Biological Mechanisms

Understanding the biological mechanisms through which this compound operates is crucial for its application in drug development:

  • Interaction with Biological Targets : The nitrogen atoms in the triazole ring are pivotal for forming hydrogen bonds with active sites on enzymes and receptors.
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target proteins involved in cancer and microbial infections .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural features are compared below with analogs from the evidence:

Table 1: Structural and Physical Property Comparison
Compound Name Core Structure Sulfonyl Group Amine Substituent Melting Point (°C) Key References
Target Compound Thieno-triazolopyrimidine Tosyl (p-toluenesulfonyl) 2,4-Dimethylphenyl Not reported N/A
3b (UT-B Inhibitor) Thieno-triazolopyrimidine 4-Isopropylbenzenesulfonyl Furan-2-ylmethyl Not specified
3c (UT-B Inhibitor) Thieno-triazolopyrimidine 4-Trifluoromethylbenzenesulfonyl Thiophen-2-ylmethyl Not specified
E565-0400 (Screening Compound) Thieno-triazolopyrimidine 4-Isopropylbenzenesulfonyl 4-Chlorophenyl Not reported
7d () Thieno-triazolopyrimidin-5-one 1-Methylpyrrole-2-carbonyl N/A (carbonyl group) >300
6b (α-Glucosidase Inhibitor) Pyrido-triazolopyrimidine Phenoxy p-Tolyl 162–164

Key Observations:

  • Sulfonyl Group Variations: The target compound’s tosyl group (electron-donating methyl) contrasts with 3b’s bulkier 4-isopropyl and 3c’s electron-withdrawing trifluoromethyl groups. Compounds like 7d () replace sulfonyl with carbonyl groups, significantly increasing melting points (>300°C) due to enhanced intermolecular hydrogen bonding .
  • Amine Substituent Diversity :

    • The 2,4-dimethylphenyl group in the target compound provides steric bulk and electron-donating effects, differing from 3b’s furan-based substituent (planar, heteroaromatic) and E565-0400’s electron-withdrawing 4-chlorophenyl. Such variations impact solubility and target interactions .
  • Core Heterocycle Differences: Pyrido-triazolopyrimidines (e.g., 6b in ) replace the thieno ring with a pyrido system, reducing sulfur-related metabolic instability while maintaining inhibitory activity against α-glucosidase .

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